Aryl Substitution Pattern Differentiation: 3-Fluoro-4-Ethoxy vs. 4-Trifluoromethyl on Shared N-(2-Hydroxy-2-methyl-4-phenylbutyl) Scaffold
When compared to N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethyl)benzene-1-sulfonamide (CAS 1286726-37-1), which retains an identical N-side chain but replaces the 3-fluoro-4-ethoxy substitution with 4-trifluoromethyl, CAS 1286704-01-5 exhibits a substantially different hydrogen bond acceptor (HBA) profile. The target compound provides five HBA sites (the sulfonamide oxygens, the ethoxy oxygen, the tertiary hydroxyl, and the fluorine atom as a weak HBA), whereas the 4-trifluoromethyl analog provides only four, with fluorine atoms in CF3 being extremely weak hydrogen bond acceptors . This difference is expected to produce distinguishable target engagement profiles in biological systems where directed hydrogen bonding to the aryl substituent region is critical.
| Evidence Dimension | Calculated hydrogen bond acceptor count (Lipinski-type descriptor) |
|---|---|
| Target Compound Data | 5 hydrogen bond acceptors (sulfonamide O × 2, ethoxy O, tertiary OH, aromatic F as weak HBA) |
| Comparator Or Baseline | CAS 1286726-37-1: 4 hydrogen bond acceptors (sulfonamide O × 2, tertiary OH; CF3 fluorines negligibly basic) |
| Quantified Difference | Δ = +1 formal HBA count; qualitatively, the ethoxy oxygen is a significantly stronger HBA than CF3 fluorines |
| Conditions | Computational descriptor comparison based on molecular structures from ChemSpider entries |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, a difference in HBA count directly impacts ligand-protein binding modeling and may result in loss of activity against targets where the ethoxy oxygen engages in a critical hydrogen bond.
